N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Description
N-(2-Chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic thiazole derivative characterized by a central thiazole ring substituted with a 4-methoxyphenyl group at position 4 and a 2-chlorophenyl group at the N-amine position. The thiazole scaffold is widely exploited in medicinal chemistry due to its versatility in interacting with biological targets, such as tubulin and bacterial enzymes .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-20-12-8-6-11(7-9-12)15-10-21-16(19-15)18-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDGUWSPSFTZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methoxyphenylthiourea in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Chemical Transformations
The compound exhibits reactivity in several key reaction types, influenced by its substituents and heterocyclic core:
Oxidation
The thiazole ring undergoes oxidation with reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reactions may alter the sulfur center’s oxidation state, modifying the compound’s electronic properties and biological interactions.
Reduction
Reduction reactions, facilitated by agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), target functional groups such as ketones or aldehydes. In cases where the thiazole ring itself is reactive, reduction could lead to structural modifications.
Nucleophilic Substitution
The chlorine atom on the chlorophenyl group is susceptible to nucleophilic attack. Reactions with nucleophiles (e.g., amines, thiols) replace the chlorine atom, enabling the introduction of new substituents. This reaction typically requires catalytic conditions to activate the leaving group.
Research Findings and Optimization
Studies highlight the importance of solvent and base selection in synthesis. For example, DMF and K₂CO₃ were identified as optimal for achieving high yields, while other solvents (e.g., ethanol, toluene) resulted in lower efficiency . The compound’s substituents also influence reactivity; methoxy groups enhance electron-donating effects, potentially stabilizing intermediates during reactions .
Structural and Functional Implications
The combination of a thiazole ring, chlorophenyl, and methoxyphenyl groups creates a unique reactivity profile. The thiazole’s sulfur atom participates in hydrogen bonding and π-π interactions, which may influence its behavior in biological systems (e.g., enzyme binding). Substitution patterns, such as methoxy groups, can modulate these interactions and dictate the compound’s suitability for applications in medicinal chemistry .
Scientific Research Applications
Basic Information
- IUPAC Name: N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- CAS Number: 300712-26-9
- Molecular Formula: C16H13ClN2OS
- Molar Mass: 316.81 g/mol
Structural Representation
The compound features a thiazole moiety linked to two aromatic rings, which may influence its biological activity. The presence of chlorine and methoxy substituents enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole showed significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific compound under discussion was tested against MCF-7 and A549 cell lines, showing IC50 values in the low micromolar range, indicating potent activity.
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial properties. This compound has shown promising results against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values obtained from recent laboratory tests, indicating the effectiveness of the compound against common pathogens.
Enzyme Inhibition
Another area of research involves the inhibition of specific enzymes that are crucial for disease progression. Thiazole compounds have been identified as inhibitors of certain kinases involved in cancer signaling pathways.
Case Study:
In a study featured in Bioorganic & Medicinal Chemistry Letters, this compound was evaluated for its inhibitory effects on the protein kinase CK2. The results indicated a significant reduction in enzyme activity, suggesting potential as a therapeutic agent in kinase-related disorders.
Neuroprotective Effects
Emerging research suggests that thiazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Research Findings:
A recent investigation into the neuroprotective effects of this compound revealed its ability to reduce oxidative stress and inflammation in neuronal cells. This study utilized models of neurotoxicity induced by glutamate and showed that treatment with this compound significantly improved cell viability.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Tubulin Inhibitors: N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine (Compound 10s)
- Structure : Differs from the target compound by having two methoxy groups (2,4-dimethoxyphenyl) at the N-amine position instead of a 2-chlorophenyl group.
- Activity : Exhibits potent antiproliferative activity against cancer cell lines (IC₅₀ values in the submicromolar range). It inhibits tubulin polymerization by binding to the colchicine site, inducing G2/M phase arrest .
- Key Insight : Methoxy groups enhance electron-donating effects, improving binding affinity to tubulin. The absence of these groups in the target compound may reduce tubulin inhibition efficacy.
Antibacterial Agents: N-(3-Chloro-2-Methylphenyl)-4-(4-Fluorophenyl)-1,3-Thiazol-2-Amine
- Structure : Features a 4-fluorophenyl group at position 4 and a 3-chloro-2-methylphenyl group at the N-amine position.
- Activity : Shows moderate antibacterial activity, highlighting the role of halogen substituents (e.g., fluorine, chlorine) in disrupting bacterial membranes or enzymes .
- Comparison : The target compound’s 2-chlorophenyl group may confer similar antibacterial properties, but the 4-methoxyphenyl substituent could alter solubility and target specificity.
Anthelmintic Agents: N-[4-(4-Nitrophenoxy)Phenyl]-4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine
- Structure: Contains a nitrophenoxy group at the N-amine position and a 4-methoxyphenyl group at position 4.
- Activity : Demonstrates potent anthelmintic and antibacterial effects, likely due to the electron-withdrawing nitro group enhancing reactivity with parasitic targets .
Structural and Functional Analysis
Electronic Effects of Substituents
Steric Considerations
- Ortho vs. Meta Substitution : The target compound’s 2-chlorophenyl group introduces steric hindrance near the thiazole ring, which could disrupt binding to larger protein pockets compared to the less hindered 4-methoxyphenyl group in compound 10s.
Biological Activity
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of this compound.
Molecular Structure and Formula:
- IUPAC Name: this compound
- Molecular Formula: C16H13ClN2S
- Molecular Weight: 300.8 g/mol
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H13ClN2S |
| Molecular Weight | 300.8 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which enhances the compound's binding affinity to specific enzymes and receptors. This interaction can modulate biological pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. In a study focusing on related compounds, it was found that certain thiazole derivatives could inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. Notably, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine demonstrated potent antiproliferative activity against various cancer cell lines by inducing G2/M phase cell cycle arrest and exhibiting cytotoxic effects comparable to established chemotherapeutics like colchicine .
Case Studies
- Tubulin Inhibition Study : A series of thiazole derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The most potent compound was shown to bind effectively at the colchicine site on tubulin, leading to significant inhibition of tubulin polymerization .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of thiazole derivatives on multiple cancer cell lines. The results indicated that certain structural modifications enhanced the cytotoxicity significantly, with IC50 values lower than those of conventional drugs like doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Research has shown that thiazole derivatives can exhibit strong antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that thiazole-coated magnetic nanoparticles effectively inactivated E. coli and Staphylococcus aureus through membrane disruption mechanisms .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via the Hantzsch thiazole synthesis. Key steps include:
- Condensation of 2-chlorophenylthiourea with 4-(4-methoxyphenyl)-2-bromoacetophenone in ethanol under reflux with catalytic acetic acid .
- Alternative methods use POCl3 as a cyclization agent for thiosemicarbazide derivatives, followed by pH adjustment (8–9) for precipitation .
Optimization Tips : - Vary solvent polarity (e.g., DMF for solubility vs. ethanol for cost efficiency).
- Adjust reflux duration (2–6 hours) to balance yield and purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR : - and -NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–3.9 ppm, thiazole C-2 amine at δ 165 ppm) .
- X-ray crystallography : SHELX programs (SHELXL/SHELXS) resolve crystal packing and intermolecular interactions (e.g., C–H···π contacts, torsion angles <20°) .
- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 373.2 for methoxy derivatives) .
Q. How is initial biological activity screening conducted for this compound?
- Antiproliferative assays : Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50 values <10 μM indicate potency, as seen in tubulin inhibitors like compound 10s .
- Receptor binding : Radioligand displacement assays (e.g., CRF1 receptor binding with pK >8) .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of thiazole-2-amine derivatives, and how are they resolved?
- Weak intermolecular interactions : Use high-resolution data (θ >25°) and multi-scan absorption corrections (SADABS) to refine C–H···π geometries .
- Disorder in substituents : Apply SHELXL restraints (e.g., DFIX for methyl groups) and validate via Flack parameter analysis .
- Software : SHELXTL integrates hydrogen bonding tables (e.g., Table 1 in ) and molecular graphics (ORTEP-3) for clarity .
Q. How do structural modifications (e.g., methoxy vs. chloro substituents) affect biological activity?
-
Methoxy groups : Enhance antiproliferative activity by improving solubility and tubulin binding (e.g., compound 10s in vs. chloro derivatives in ).
-
Chlorophenyl vs. fluorophenyl : Chloro substituents increase steric bulk, reducing CRF1 receptor affinity compared to fluoro analogs (pK 8.73 vs. 9.5) .
-
SAR Table :
Substituent (R) IC50 (μM) Target Reference 4-OCH3 0.89 Tubulin 4-Cl 2.34 CRF1
Q. How should researchers address contradictions in reported biological data?
- Case study : Discrepancies in IC50 values for antiproliferative activity may arise from cell line heterogeneity (e.g., MCF-7 vs. HeLa) or assay protocols (MTT vs. SRB).
- Solutions :
Q. What computational methods support mechanistic studies of this compound?
- Molecular docking : AutoDock Vina or Glide predicts binding modes to tubulin (PDB: 1SA0) or CRF1 (PDB: 4K5Y). Key interactions include hydrogen bonds with Thr179 (tubulin) or Phe230 (CRF1) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
